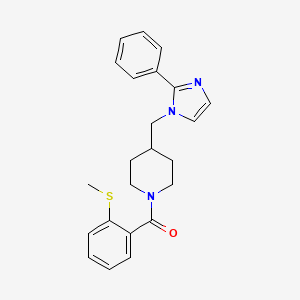
(2-(methylthio)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
Übersicht
Beschreibung
The compound “(2-(methylthio)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a methylthio group, a phenyl group, an imidazole ring, and a piperidine ring .
Synthesis Analysis
The synthesis of this compound could involve several steps, starting with the formation of the imidazole ring, followed by the introduction of the methylthio group and the piperidine ring. The final step would likely involve the coupling of these components to form the complete molecule .Molecular Structure Analysis
The molecular structure of this compound is characterized by several key features. The imidazole ring and the piperidine ring provide a rigid, planar structure, while the methylthio group and the phenyl group add complexity and functionality to the molecule .Chemical Reactions Analysis
As a complex organic molecule, this compound could participate in a variety of chemical reactions. The presence of the imidazole ring, in particular, could make it a participant in reactions involving nucleophilic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the imidazole and piperidine rings could contribute to its polarity and solubility, while the methylthio and phenyl groups could influence its reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial drugs.
Antimycobacterial Activity
Imidazole derivatives also exhibit antimycobacterial activity . This means that the compound could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
The anti-inflammatory activity of imidazole derivatives suggests that the compound could be used in the treatment of inflammatory conditions.
Antitumor Activity
Imidazole derivatives have been found to exhibit antitumor activity . This suggests that the compound could potentially be used in cancer therapy.
Antidiabetic Activity
The antidiabetic activity of imidazole derivatives indicates that the compound could potentially be used in the treatment of diabetes.
Antioxidant Activity
Imidazole derivatives have been reported to show antioxidant activity . This suggests that the compound could potentially be used to combat oxidative stress in the body.
Antiviral Activity
The antiviral activity of imidazole derivatives suggests that the compound could potentially be used in the treatment of viral infections.
Antifungal Activity
Imidazole derivatives have been found to exhibit antifungal activity . This suggests that the compound could potentially be used in the treatment of fungal infections.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-methylsulfanylphenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-28-21-10-6-5-9-20(21)23(27)25-14-11-18(12-15-25)17-26-16-13-24-22(26)19-7-3-2-4-8-19/h2-10,13,16,18H,11-12,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEPOPXLUUFVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(methylthio)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one](/img/structure/B3237876.png)
![2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B3237886.png)
![N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3237887.png)
![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3237889.png)

![N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3237903.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3237909.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3237915.png)


![2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B3237931.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(o-tolyloxy)ethanone](/img/structure/B3237948.png)

